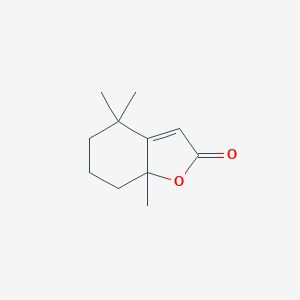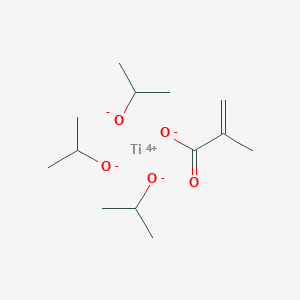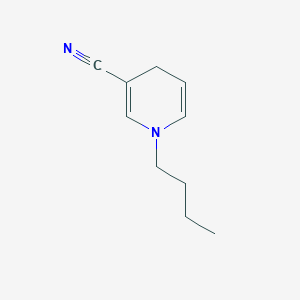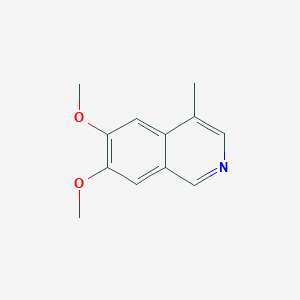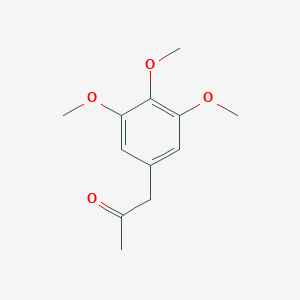
1-(3,4,5-Trimethoxyphenyl)propan-2-one
Overview
Description
1-(3,4,5-Trimethoxyphenyl)propan-2-one, also known as 1-(3,4,5-trimethoxyphenyl)acetone, is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.26 g/mol . This compound is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit taq polymerase and telomerase, and down-regulate erk2 (extracellular signal regulated kinase 2) protein . These targets play crucial roles in cellular processes such as DNA replication and cell signaling.
Mode of Action
It has been suggested that similar compounds trigger caspase activation by a possible oxidative mechanism, and inhibit erks phosphorylation without acting directly on microtubules and tubulin . This suggests that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of taq polymerase and telomerase, and the down-regulation of erk2 protein, suggest that the compound may affect pathways related to dna replication and cell signaling .
Result of Action
The inhibition of taq polymerase and telomerase, and the down-regulation of erk2 protein, suggest that the compound may have effects on dna replication and cell signaling .
Preparation Methods
1-(3,4,5-Trimethoxyphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,4,5-Trimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)propan-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(3,4,5-Trimethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2,4,5-Trimethoxyphenyl)propan-2-one: This compound has a similar structure but differs in the position of the methoxy groups on the phenyl ring.
3,4,5-Trimethoxybenzaldehyde: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
The uniqueness of this compound lies in its specific arrangement of methoxy groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDMVGQGRDIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937160 | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16603-18-2 | |
| Record name | 2-Propanone, 1-(3,4,5-trimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016603182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4,5-Trimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


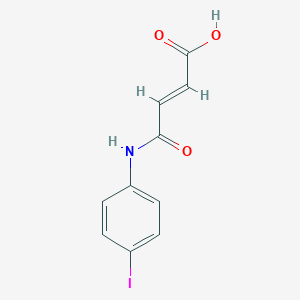
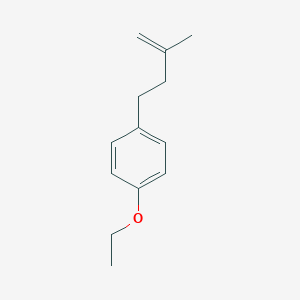
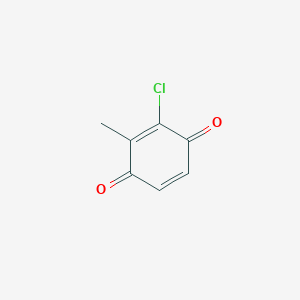
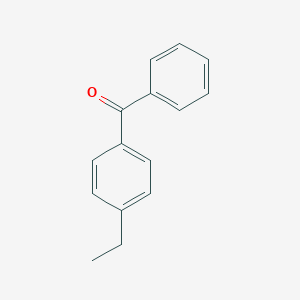
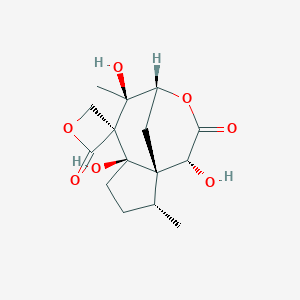
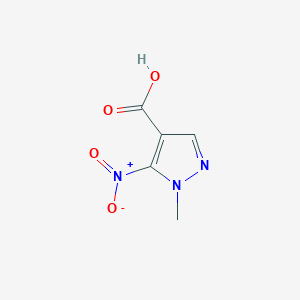
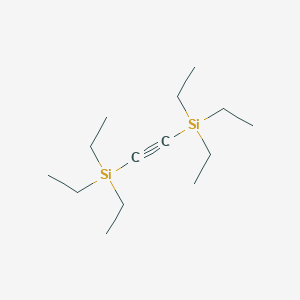
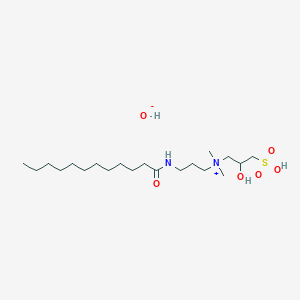
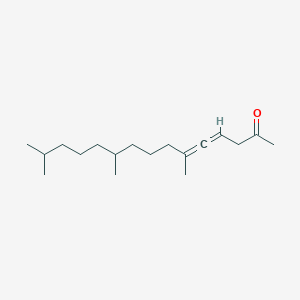
![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)
